2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
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Overview
Description
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- is a complex organic compound that belongs to the class of naphthols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with naphthol derivatives under controlled conditions. The reaction conditions often require acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl groups into amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized naphthols, reduced amines, and various substituted aromatic compounds. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- involves its interaction with specific molecular targets and pathways. The diazenyl groups can participate in electron transfer reactions, influencing the redox state of the compound. Additionally, the aromatic rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: Shares the naphthalene core but differs in functional groups and deuterium content.
2-Naphthol: A simpler naphthol derivative without the diazenyl groups.
1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-2-naphthalenemethanol: Another naphthalene derivative with different substituents.
Uniqueness
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- is unique due to its deuterium atoms and diazenyl groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications in scientific research and industrial processes .
Properties
Molecular Formula |
C22H16N4O |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H/i4D,5D,6D,9D,10D,15D |
InChI Key |
FHNINJWBTRXEBC-FIFBSIHQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O)[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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